molecular formula C12H13ClF3NO2 B1425212 trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1049978-65-5

trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1425212
CAS No.: 1049978-65-5
M. Wt: 295.68 g/mol
InChI Key: QDRXDKSFBQDVPX-UXQCFNEQSA-N
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Description

Systematic and Trivial Nomenclature

The systematic nomenclature of trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride follows International Union of Pure and Applied Chemistry conventions, establishing a precise chemical identity through its structural descriptors. The compound's full systematic name incorporates stereochemical designations that specify the spatial arrangement of substituents around the pyrrolidine ring system. According to chemical database records, the compound is systematically designated as (3S,4R)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride, where the stereochemical descriptors (3S,4R) indicate the absolute configuration at the asymmetric carbon centers.

The pyrrolidine ring system serves as the fundamental structural framework, with the carboxylic acid functionality positioned at the 3-carbon and the trifluoromethyl-substituted phenyl group attached at the 4-carbon position. The trans-designation specifically refers to the relative stereochemistry between these two substituents, indicating their opposite spatial orientations relative to the pyrrolidine ring plane. The hydrochloride designation indicates the presence of hydrochloric acid as a salt-forming component, which significantly influences the compound's physical properties and pharmaceutical applications.

Properties

IUPAC Name

(3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-2-7(4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRXDKSFBQDVPX-UXQCFNEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for enhanced binding to specific receptors, which can improve therapeutic efficacy and reduce side effects. The trifluoromethyl group contributes to increased lipophilicity, enhancing the bioavailability of drug formulations .

Neuroscience Applications
In neuroscience research, this compound aids in studying neurotransmitter systems and mechanisms underlying conditions such as depression and anxiety. By exploring these pathways, researchers can identify potential therapeutic targets for new medications .

Material Science

Advanced Materials Formulation
In material science, trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is employed in the formulation of advanced materials like polymers and coatings. Its unique properties enhance chemical resistance and thermal stability, making it suitable for applications requiring durability under harsh conditions .

Agricultural Chemistry

Agrochemical Development
The compound serves as a building block for developing herbicides and pesticides. Its effectiveness in targeting specific plant metabolic pathways leads to more efficient crop protection solutions while minimizing environmental impact. The trifluoromethyl group enhances the compound's penetration into plant tissues, improving its efficacy as an agrochemical agent .

Biochemical Research

Enzyme Inhibition Studies
Researchers utilize this compound in studies focused on enzyme inhibition and receptor binding assays. Its distinct properties facilitate precise investigations into biological mechanisms, aiding drug discovery efforts by providing insights into how compounds interact with biological targets .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound is used as a standard reference material for various analytical techniques such as chromatography and mass spectrometry. This ensures accurate quantification and identification of similar compounds in complex mixtures, which is crucial for quality control in pharmaceutical formulations .

Summary Table of Applications

Application AreaDescription
Pharmaceutical Development Key intermediate for drugs targeting neurological disorders; enhances receptor binding.
Material Science Used in advanced materials formulation; improves chemical resistance and thermal stability.
Agricultural Chemistry Building block for herbicides/pesticides; enhances efficacy through better plant tissue penetration.
Biochemical Research Supports enzyme inhibition studies; aids drug discovery through biological mechanism investigations.
Analytical Chemistry Serves as a standard reference material; ensures accuracy in quantifying related compounds.

Mechanism of Action

The mechanism of action of trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and specificity in binding to target proteins .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • CAS Number : 1049978-65-5
  • Molecular Formula: C₁₂H₁₁F₃NO₂·HCl (calculated from structural analogs)
  • Molecular Weight : ~283.67 g/mol (based on similar compounds) .

Physical Properties :

  • Density : 1.331 g/cm³
  • Boiling Point : 356.2°C at 760 mmHg
  • Appearance : White to off-white crystalline solid (inferred from safety guidelines) .

Structural Features :

  • The compound features a pyrrolidine ring with a trifluoromethylphenyl group at the 4-position and a carboxylic acid group at the 3-position.
  • The trans stereochemistry (3S,4R) is critical for its conformational stability and biological interactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Position Key Functional Group Molecular Weight (g/mol) Boiling Point (°C)
trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid HCl 3-pos. phenyl -CF₃, -COOH ~283.67 356.2
trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid HCl 2-pos. phenyl -CF₃, -COOH ~283.67 Not reported
trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl 4-pos. phenyl -OCH₃, -COOH 257.71 Not reported
trans-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid HCl 3-pos. phenyl -Cl, -COOH 262.13 Not reported

Key Observations :

  • Trifluoromethyl (CF₃) vs. Methoxy (OCH₃) : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, improving metabolic stability compared to the electron-donating -OCH₃ group .
  • Positional Isomerism : Substitution at the 2-position (ortho) may introduce steric hindrance, reducing receptor binding affinity compared to the 3-position (meta) .

Key Observations :

  • LogP: The trifluoromethyl derivative (LogP ~2.1) is more lipophilic than cyano-substituted analogs (LogP ~1.5), favoring membrane permeability .
  • Safety : The trifluoromethyl compound requires stringent handling (e.g., eye/skin protection) due to irritant properties (H315, H319) .

Key Observations :

  • High purity (>99%) is consistently achieved across analogs, critical for pharmaceutical applications.
  • Yields vary based on substituent complexity; electron-rich groups (e.g., indole) may improve reaction efficiency .

Biological Activity

trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in various fields, particularly in pharmaceutical development and agrochemical applications. Its unique structural features, particularly the trifluoromethyl group, contribute to its biological activity, making it a valuable compound in medicinal chemistry and related research.

  • Molecular Formula : C12H12ClF3N2O2
  • Molecular Weight : 259.22 g/mol
  • CAS Number : 1049978-66-6

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. The trifluoromethyl group enhances binding affinity to specific receptors, thereby improving therapeutic efficacy.

Key Areas of Activity:

  • Pharmaceutical Development :
    • It serves as a precursor for drugs aimed at treating conditions such as depression, anxiety, and neurodegenerative diseases. Research indicates that compounds with similar structures exhibit significant interaction with neurotransmitter systems, particularly serotonin and dopamine receptors .
  • Agricultural Chemistry :
    • The compound is also utilized in the formulation of agrochemicals, contributing to the development of herbicides and pesticides. Its effectiveness in targeting specific plant pathways can lead to more efficient crop protection solutions .
  • Material Science :
    • In material science, it is incorporated into polymers and coatings to enhance durability and resistance to environmental degradation due to its chemical stability imparted by the trifluoromethyl group .

Research Findings and Case Studies

Several studies have explored the structure-activity relationships (SAR) of trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine derivatives, revealing insights into their pharmacological potential.

Table 1: Summary of Biological Activities

Activity AreaDescriptionReferences
Neurological DisordersEnhances receptor binding; potential treatment for anxiety and depression
AgrochemicalsEffective in pest control; improves efficacy of herbicides
Material ScienceUsed in advanced materials for enhanced thermal stability

Case Study: Pharmacological Evaluation

A notable study evaluated the pharmacological effects of compounds derived from trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid on TRPV1 receptors, which are crucial in pain perception. The results indicated that modifications in the trifluoromethyl group significantly influenced binding affinity and efficacy as TRPV1 antagonists .

Q & A

Q. What are the recommended synthetic routes for trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride, and how can intermediates be characterized?

A common approach involves multi-step organic synthesis, starting with the coupling of a trifluoromethylphenyl moiety to a pyrrolidine scaffold. For example, a Boc-protected pyrrolidine intermediate may undergo nucleophilic substitution or cross-coupling reactions with a 3-(trifluoromethyl)phenyl group, followed by deprotection and HCl salt formation. Key intermediates (e.g., Boc-protected derivatives) should be characterized via 1H^1H/13C^{13}C NMR to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weights, as seen in analogous pyrrolidine-carboxylic acid derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

Referencing safety data sheets (SDS) for structurally similar compounds (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid), strict PPE is required:

  • Eye protection : Chemical goggles with side shields .
  • Gloves : EN374-certified nitrile gloves to prevent permeation by polar solvents .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during HCl salt formation steps. Avoid contact with strong acids/bases due to potential decomposition .

Q. How can researchers resolve contradictory spectral data (e.g., NMR) for this compound?

Contradictions in NMR peaks (e.g., splitting patterns for pyrrolidine protons) may arise from dynamic rotational isomerism. To address this:

  • Acquire variable-temperature NMR to observe coalescence of split signals.
  • Compare with computational NMR predictions (e.g., DFT calculations) for trans-configuration validation.
  • Cross-validate with IR spectroscopy to confirm carboxylic acid and hydrochloride functional groups .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?

Institutions like ICReDD employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. For instance:

  • Calculate activation energies for stereoselective steps (e.g., trans vs. cis pyrrolidine formation).
  • Use machine learning (ML) to predict optimal solvents and catalysts, reducing trial-and-error experimentation. Experimental validation via HPLC tracking of reaction progress is recommended .

Q. What strategies mitigate impurities during scale-up synthesis?

Scale-up challenges include byproduct formation from incomplete trifluoromethylphenyl coupling. Strategies:

  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction completeness.
  • Purification : Reverse-phase chromatography or recrystallization in ethanol/water mixtures, as demonstrated for related pyrrolidine hydrochlorides .
  • Reactor design : Continuous-flow systems improve heat/mass transfer, minimizing side reactions .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to enhance crystal lattice stability.
  • Compare experimental unit cell parameters with Cambridge Structural Database (CSD) entries for analogous trans-pyrrolidine derivatives .

Key Methodological Recommendations

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to separate enantiomeric impurities .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify hydrolysis-sensitive sites (e.g., trifluoromethylphenyl group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
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trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

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